molecular formula C14H11NO B1274980 Diphenylmethyl isocyanate CAS No. 3066-44-2

Diphenylmethyl isocyanate

Cat. No. B1274980
CAS RN: 3066-44-2
M. Wt: 209.24 g/mol
InChI Key: BWLKKFSDKDJGDZ-UHFFFAOYSA-N
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Description

Diphenylmethyl isocyanate, also known as methylenediphenyl diisocyanate (MDI), is a critical monomer used in the production of polyurethanes. It is a compound that contains two isocyanate groups attached to a methylene bridge between two phenyl rings. MDI is known for its applications in various industries, particularly in the manufacture of foams, coatings, adhesives, and sealants .

Synthesis Analysis

The synthesis of MDI typically involves the catalytic cleavage of diphenylmethane dicarbamic acid esters (MDC). This process has been the subject of research to develop cleaner synthesis methods, which are important for reducing environmental impact and improving safety in MDI production . Additionally, the reaction of group IV organometallic compounds with isocyanates has been studied, revealing that certain organometallic compounds can facilitate the addition of isocyanates to form complex structures .

Molecular Structure Analysis

The molecular structure of MDI has been extensively studied using techniques such as DFT calculations and infrared spectroscopy. Eight conformers of MDI have been identified, which can be categorized into three classes based on their energy and the orientation of the isocyanate groups. These studies have provided detailed insights into the vibrational properties of MDI and have allowed for accurate IR band assignments, which are crucial for understanding the physical and chemical behavior of MDI .

Chemical Reactions Analysis

MDI is involved in various chemical reactions due to its reactive isocyanate groups. For instance, it can undergo stepwise addition with other isocyanates or isothiocyanates to form complex structures such as triazinones . Additionally, MDI can react with alcohols to form urethans, which are useful for characterizing alcohols . The specific reactivity of MDI has also been demonstrated in the synthesis of odourless isocyanides, where it reacts with other compounds to form stable products .

Physical and Chemical Properties Analysis

The physical and chemical properties of MDI are influenced by its molecular structure and the presence of isocyanate groups. MDI is known to form complex mixtures when it undergoes thermal degradation, such as during the decomposition of polyurethane. These mixtures can include various structural isomers and analogues, which can be analyzed using techniques like liquid chromatography and mass spectrometry . The detection and analysis of these compounds are essential for understanding the behavior of MDI under different conditions and for ensuring safe handling and use in industrial applications.

Scientific Research Applications

  • Catalyzed Reaction of Isocyanates with Water

    • Application Summary : The reactions between substituted isocyanates and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .
    • Methods of Application : High-level ab initio computations were used to study the HNCO + H2O reaction .
    • Results : The study affirmed that hydrolysis can occur across both the N C and C O bonds of HNCO via concerted mechanisms to form carbamate or imidic acid .
  • Bio-based Isocyanate Production

    • Application Summary : The production of isocyanate compounds directly from biomass is being researched .
    • Methods of Application : Various methods applied in the synthesis of bio-derived isocyanates are discussed .
    • Results : The review highlights the main difficulties in the synthesis of biomass-based PUs and overviews the whole range of isocyanate compounds economically viable for biomass-based synthesis .
  • Production of Rigid Polyurethane

    • Application Summary : The major application of 4,4′-MDI (a type of isocyanate) is the production of rigid polyurethane .
    • Methods of Application : Isocyanates react with polyols in the manufacture of polyurethane .
    • Results : These rigid polyurethane foams are good thermal insulators and used in nearly all freezers and refrigerators worldwide, as well as buildings .
  • Flexible Foams Production

    • Application Summary : TDI (Toluene diisocyanate, a type of isocyanate) is commonly used in applications where flexible foams are used, such as furniture and bedding .
    • Methods of Application : Isocyanates react with polyols in the manufacture of polyurethane .
    • Results : The resulting flexible foams are widely used in furniture and bedding .
  • Adhesives and Sealants

    • Application Summary : Both MDI and TDI are used in the making of adhesives and sealants due to weather-resistant properties .
    • Methods of Application : Isocyanates are used as a raw material in the production of adhesives and sealants .
    • Results : The resulting adhesives and sealants have excellent weather-resistant properties .
  • Insulation Spraying Applications

    • Application Summary : Isocyanates, both MDI and TDI are widely used in as spraying applications of insulation due to the speed and flexibility of applications .
    • Methods of Application : Isocyanates are sprayed onto surfaces to create a layer of insulation .
    • Results : The resulting insulation layer provides excellent thermal insulation .
  • High Performance Compact and Micro-cellular Polyurethane Elastomers

    • Application Summary : Diphenylmethane Diisocyanate is used for high performance compact and micro-cellular polyurethane elastomers .
    • Methods of Application : The isocyanate reacts with polyols in the manufacture of these elastomers .
    • Results : The resulting elastomers have high performance characteristics suitable for various applications .
  • Printing Rolls and Mechanical Parts

    • Application Summary : Diphenylmethane Diisocyanate is used in the production of printing rolls and mechanical parts .
    • Methods of Application : The isocyanate is used as a raw material in the production process .
    • Results : The resulting products have excellent mechanical properties .
  • Flow-in Place Gaskets

    • Application Summary : Diphenylmethane Diisocyanate is used in the production of flow-in place gaskets .
    • Methods of Application : The isocyanate is used as a raw material in the production process .
    • Results : The resulting gaskets have excellent sealing properties .
  • Polyurethane Coatings, Adhesives and Sealants

    • Application Summary : Diphenylmethane Diisocyanate is used in the manufacture of polyurethane coatings, adhesives and sealants .
    • Methods of Application : The isocyanate reacts with polyols in the manufacture of these products .
    • Results : The resulting products have excellent performance characteristics .

Safety And Hazards

Diphenylmethyl isocyanate is a combustible liquid and is toxic if swallowed . It causes skin irritation and serious eye irritation, and may cause an allergic skin reaction . It is fatal if inhaled and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Future research directions could involve the development of novel polyurethanes and other useful polymers using substituted isocyanates . The reactions between substituted isocyanates and other small molecules are of significant industrial importance .

properties

IUPAC Name

[isocyanato(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-11-15-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLKKFSDKDJGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401227
Record name Diphenylmethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenylmethyl isocyanate

CAS RN

3066-44-2
Record name Diphenylmethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (isocyanatomethylene)dibenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diphenylmethyl isocyanate
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Diphenylmethyl isocyanate
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Diphenylmethyl isocyanate
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Diphenylmethyl isocyanate
Reactant of Route 5
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Diphenylmethyl isocyanate
Reactant of Route 6
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Diphenylmethyl isocyanate

Citations

For This Compound
39
Citations
PPC Fu - 1973 - search.proquest.com
… Diphenylmethyl isocyanate was prepared from diphenylmethyl bromide and silver cyanate. It was established that benzophenone was a pyrolytic product and was not produced in a …
Number of citations: 3 search.proquest.com
JJ Donleavy, J English Jr - Journal of the American Chemical …, 1940 - ACS Publications
… Diphenylmethyl Isocyanate.—Fifteen grams of diphenylmethyl bromide was … by refluxing in ether solution with an amino alcohol as in the case of the diphenylmethyl isocyanate above. …
Number of citations: 8 pubs.acs.org
A Fiksdahl, C Wentrup - Arkivoc, 2000 - espace.library.uq.edu.au
… Triazine 8 was also synthesised by cycloaddition between diphenylmethyl isocyanate (9) … isocyanate (3) and diphenylmethyl isocyanate (9), both characterized by FTIR spectroscopy. …
Number of citations: 9 espace.library.uq.edu.au
O Tsuge, S Kanemasa - The Journal of Organic Chemistry, 1973 - ACS Publications
… Recently, Schildknecht and Hatzmann3 found that heating of 1-phenylazo-1,1-diphenylmethyl isocyanate, which was obtained by the oxidation of benzophenone 2-…
Number of citations: 7 pubs.acs.org
F Kurzer, K Douraghi-Zadeh - Chemical Reviews, 1967 - ACS Publications
… Diphenylmethyl isocyanate (Ph2CHNCO) failed to yield the desired carbodiimide but gave the isocyanuric acid derivative instead, possibly because of steric effects …
Number of citations: 666 pubs.acs.org
H Pajouhesh, ZP Feng, Y Ding, L Zhang… - Bioorganic & medicinal …, 2010 - Elsevier
… by coupling with Boc-piperazine, provided a benzhydrylpiperazine that was transformed into product upon reaction with 3,3-diphenylpropionic acid and diphenylmethyl isocyanate. …
Number of citations: 46 www.sciencedirect.com
AS Hassan - Indian Journal of Forensic Medicine & …, 2020 - search.ebscohost.com
In the current work, chemistry a group of related chemicals that are similar in structure or properties of new heterocyclic compounds were prepared from paraP. nitrobenzoic, acid. This …
Number of citations: 2 search.ebscohost.com
VL Schultz - 2011 - aura.american.edu
… To this end, the fluorescently active isocyanates1-naphthyl isocyanate (3), 9H-fluoren-9yl isocyanate (4), and diphenylmethyl isocyanate (5) were chosen in an attempt to label the …
Number of citations: 0 aura.american.edu
VL Schultz - 2012 - aura.american.edu
… To this end, the fluorescently active isocyanates1-naphthyl isocyanate (3), 9H-fluoren-9yl isocyanate (4), and diphenylmethyl isocyanate (5) were chosen in an attempt to label the …
Number of citations: 0 aura.american.edu
LW Jones, CD Hurd - Journal of the American Chemical Society, 1921 - ACS Publications
… When the distillate was treated with an ether solution of benzhydryl-amine to detect any diphenylmethyl isocyanate and then diluted with an equal quantity of petroleum ether, a tardy …
Number of citations: 50 pubs.acs.org

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